molecular formula C17H18N2O3 B12392392 hMAO-B/MB-COMT-IN-2

hMAO-B/MB-COMT-IN-2

Cat. No.: B12392392
M. Wt: 298.34 g/mol
InChI Key: AURKHVWGDUMMNB-VJDVQFHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthetic routes and reaction conditions for hMAO-B/MB-COMT-IN-2 involve multiple steps. The compound is synthesized through a series of chemical reactions that include the formation of intermediate compounds, followed by purification and characterization. The industrial production methods are designed to ensure high yield and purity of the final product .

Chemical Reactions Analysis

hMAO-B/MB-COMT-IN-2 undergoes various types of chemical reactions, including oxidation and reduction. Common reagents and conditions used in these reactions include oxidizing agents and reducing agents under controlled temperature and pressure. The major products formed from these reactions are typically analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .

Scientific Research Applications

hMAO-B/MB-COMT-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of MAO-B and COMT enzymes. In biology, it is used to investigate the protective effects against oxidative stress in cells. In medicine, it is being researched for its potential therapeutic effects in treating neurodegenerative diseases like Parkinson’s Disease. Additionally, it has applications in the industry for the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of hMAO-B/MB-COMT-IN-2 involves the inhibition of MAO-B and COMT enzymes. By inhibiting these enzymes, the compound prevents the breakdown of neurotransmitters such as dopamine, thereby increasing their levels in the brain. This helps in alleviating symptoms of neurodegenerative diseases. The molecular targets and pathways involved include the binding of the compound to the active sites of MAO-B and COMT enzymes, leading to their inhibition .

Comparison with Similar Compounds

hMAO-B/MB-COMT-IN-2 is unique in its dual inhibition of both MAO-B and COMT enzymes. Similar compounds include other MAO-B inhibitors such as selegiline and rasagiline, and COMT inhibitors like entacapone and tolcapone. this compound stands out due to its combined inhibitory effects on both enzymes, making it a promising candidate for the treatment of neurodegenerative diseases .

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

(2Z,4E)-5-(3,4-dihydroxyphenyl)-2-(piperidine-1-carbonyl)penta-2,4-dienenitrile

InChI

InChI=1S/C17H18N2O3/c18-12-14(17(22)19-9-2-1-3-10-19)6-4-5-13-7-8-15(20)16(21)11-13/h4-8,11,20-21H,1-3,9-10H2/b5-4+,14-6-

InChI Key

AURKHVWGDUMMNB-VJDVQFHISA-N

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C\C=C\C2=CC(=C(C=C2)O)O)/C#N

Canonical SMILES

C1CCN(CC1)C(=O)C(=CC=CC2=CC(=C(C=C2)O)O)C#N

Origin of Product

United States

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